

A Researcher's Guide to Cadherin-11 Antibodies: A Side-by-Side Comparison

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Compound of Interest		
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For researchers in oncology, rheumatology, and developmental biology, selecting the right antibody is paramount for generating reliable and reproducible data. **Cadherin-11** (CDH11), a type II classical cadherin, plays a crucial role in cell-cell adhesion, particularly in mesenchymal cells. Its involvement in cancer metastasis, rheumatoid arthritis, and tissue morphogenesis has made it a key target for investigation. This guide provides a comprehensive side-by-side comparison of commercially available **Cadherin-11** antibodies, supported by experimental data and detailed protocols to aid researchers in making an informed decision.

Cadherin-11: A Key Player in Cell Adhesion and Signaling

Cadherin-11, also known as OB-cadherin, is a calcium-dependent transmembrane glycoprotein that mediates homophilic adhesion.[1][2] Its extracellular domain facilitates cell-cell binding, while the cytoplasmic tail interacts with catenins (such as β-catenin and p120-catenin) to link to the actin cytoskeleton, thereby influencing cell migration and tissue architecture.[3] Dysregulation of **Cadherin-11** has been implicated in the progression of various diseases. In cancer, a "cadherin switch" from E-cadherin to **Cadherin-11** can promote epithelial-to-mesenchymal transition (EMT), leading to increased cell motility and invasion.[1][4] In rheumatoid arthritis, **Cadherin-11** is highly expressed on fibroblast-like synoviocytes, contributing to synovial inflammation and joint destruction.[5]

The signaling pathways downstream of **Cadherin-11** are complex and involve cross-talk with several key cellular regulators. Upon engagement, **Cadherin-11** can activate signaling



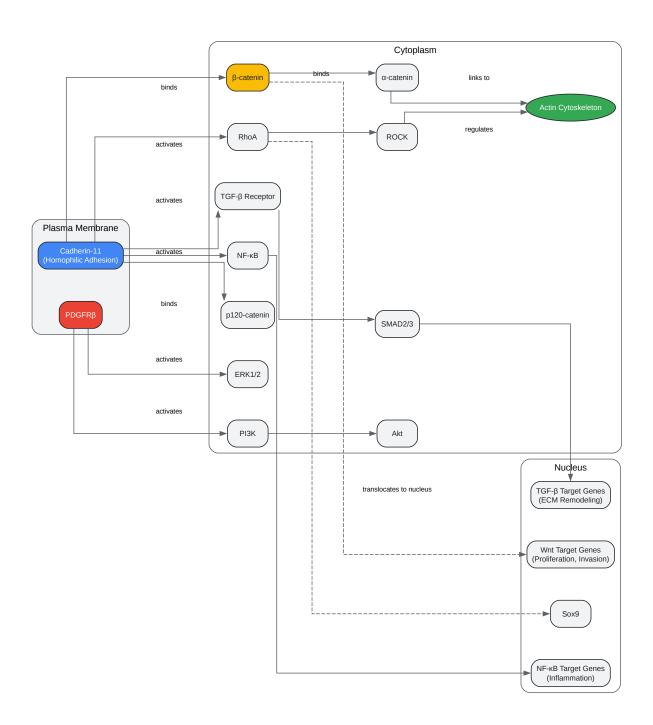




cascades including the Wnt/ β -catenin, TGF- β , and RhoA pathways, influencing gene expression, cell proliferation, and extracellular matrix remodeling.[3][4][6] It can also interact with receptor tyrosine kinases (RTKs) like PDGFR β to modulate downstream pathways such as the ERK1/2 MAPK pathway.[7][8]

Below is a diagram illustrating the pivotal role of **Cadherin-11** in cellular signaling.





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Caption: Cadherin-11 signaling network.





Side-by-Side Antibody Comparison

The following tables provide a comparative overview of several commercially available **Cadherin-11** antibodies. The selection is based on their citation in peer-reviewed publications and the availability of performance data across various applications.

Table 1: Monoclonal Antibody Specifications



Antibody Clone	Vendor	Host	Isotype	Immunogen
5B2H5	Thermo Fisher Scientific	Mouse	IgG1, kappa	Recombinant protein from an intracellular sequence of human Cadherin-11.[9]
16A	Thermo Fisher Scientific	Mouse	lgG1	Affinity-purified extracellular domain of human Cadherin-11-GST fusion protein.[10]
667039	R&D Systems	Mouse	IgG2A	Mouse myeloma cell line NS0- derived recombinant human Cadherin- 11 (Phe23- Thr617).[8]
2C7	(As described in publication)	Mouse	Not specified	Extracellular domain of Cadherin-11.[11]
1A5	(As described in publication)	Mouse	Not specified	Extracellular domain of Cadherin-11.[11]

Table 2: Polyclonal Antibody Specifications



Antibody ID	Vendor	Host	Immunogen
AF1790	R&D Systems	Goat	S. frugiperda insect ovarian cell line Sf 21- derived recombinant human Cadherin-11 (Phe23-Thr617).
71-7600	Thermo Fisher Scientific	Rabbit	Synthetic peptide corresponding to a C-terminal region of human Cadherin-11.
12028-1-AP	Proteintech	Rabbit	Human CDH11 recombinant protein (proprietary).[13]
#4442	Cell Signaling Technology	Rabbit	Synthetic peptide corresponding to residues surrounding Pro707 of human OB-cadherin protein.[14]
ab151302	Abcam	Rabbit	Recombinant fragment protein within Human CDH11 aa 50-350.[2]

Performance Data and Application-Specific Insights

Western Blot (WB)

For Western blotting, a specific band for **Cadherin-11** is expected at approximately 110-120 kDa.[2]

• Thermo Fisher Scientific (Clone 5B2H5): This antibody is validated for WB at a concentration of 2-4 μ g/mL and shows reactivity with human and mouse **Cadherin-11**.[15]



- R&D Systems (AF1790): This polyclonal antibody is recommended at 1 μg/mL and detects a specific band at ~110 kDa in PC-3 human prostate cancer cell lysates.
- Proteintech (12028-1-AP): This polyclonal antibody has been shown to detect **Cadherin-11** in PC-3 cell lysates at a dilution of 1:300.[13]
- Cell Signaling Technology (#4442): This antibody detects endogenous levels of total OBcadherin protein in Western blot analysis of extracts from NCI-H460 and MDA-MB-231 cells.
 [14]
- Publication Data (Clones 2C7 and 1A5): A direct comparison showed that mAb 2C7
 exhibited stronger signals compared to mAb 1A5 in detecting Cadherin-11 in L-Cad11 cells
 by Western blot.[11]

Immunohistochemistry (IHC)

IHC allows for the visualization of **Cadherin-11** expression and localization within tissue sections.

- Thermo Fisher Scientific (Clone 5B2H5): Recommended for IHC on frozen sections at 5-10 μg/mL.[15]
- R&D Systems (AF1790): This antibody has been used on formalin-fixed paraffin-embedded sections of human prostate cancer tissue at 15 µg/mL, showing specific membrane staining.
- Thermo Fisher Scientific (71-7600): A detailed protocol for IHC on formalin-fixed paraffinembedded tissue is available, with a recommended starting dilution of 1:200.[16]

Immunofluorescence (IF) / Immunocytochemistry (ICC)

IF/ICC provides high-resolution imaging of **Cadherin-11**'s subcellular localization.

- Thermo Fisher Scientific (71-7600): Validated for ICC/IF.
- Publication Data: Immunofluorescence using an anti-cadherin-11 antibody (3H10) on fibroblast-like synoviocytes showed localization at intercellular junctions.[17]

Flow Cytometry (FACS)



FACS is used to quantify the percentage of cells expressing surface **Cadherin-11**.

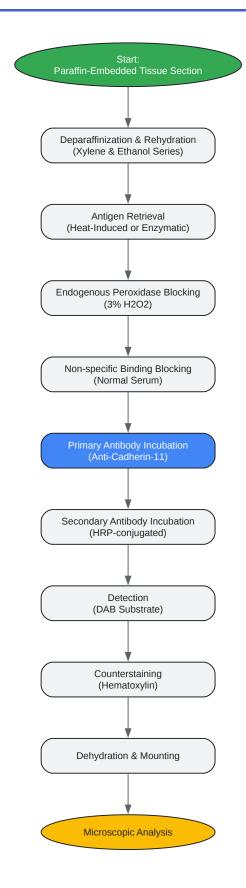
- R&D Systems (FAB17901P): A PE-conjugated monoclonal antibody (Clone 667039) is available and has been used to stain PC-3 and NCI-H460 human cancer cell lines.
- Publication Data (Clone 2C7): FACS analysis showed a higher fluorescence intensity with mAb 2C7 compared to mAb 1A5 on L-Cad11 cells.[11]

Experimental Protocols

To ensure the successful application of these antibodies, detailed and validated protocols are essential.

Experimental Workflow for Immunohistochemistry (IHC-P)





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Caption: A typical workflow for IHC-P.



Detailed Protocol for Immunohistochemistry (Paraffin-embedded sections)

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Hydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).[10][16]
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-40 minutes.[10]
 - Allow slides to cool to room temperature.
- Peroxidase and Non-specific Binding Block:
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[10]
 - Rinse with PBS.
 - Block with a blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate with the primary **Cadherin-11** antibody at the recommended dilution overnight at 4°C in a humidified chamber.
 - Wash slides with PBS (3 changes, 5 minutes each).
 - Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash slides with PBS (3 changes, 5 minutes each).
- Detection and Counterstaining:
 - If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
 - Develop the signal with a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
 - Rinse with distilled water.
 - Counterstain with hematoxylin for 1-2 minutes.
 - Rinse with tap water.
- Dehydration and Mounting:
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

Detailed Protocol for Immunofluorescence (Cultured Cells)

- Cell Seeding and Fixation:
 - Seed cells on coverslips in a culture dish and grow to the desired confluency.
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18][19]
 Alternatively, fix with ice-cold 100% methanol for 15 minutes at -20°C.[18]
- Permeabilization and Blocking:
 - Wash fixed cells with PBS (3 changes, 5 minutes each).
 - Permeabilize cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[18][19]
 - Block with a blocking buffer (e.g., 1% BSA and 5% normal serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[18]



• Antibody Incubation:

- Incubate with the primary Cadherin-11 antibody at the recommended dilution in antibody dilution buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100) overnight at 4°C.[18]
- Wash cells with PBS (3 changes, 5 minutes each).
- Incubate with a fluorochrome-conjugated secondary antibody, protected from light, for 1 hour at room temperature.
- Wash cells with PBS (3 changes, 5 minutes each).
- Mounting and Imaging:
 - Mount coverslips onto glass slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
 - Image using a fluorescence or confocal microscope.

Detailed Protocol for Flow Cytometry

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension.
 - Wash cells with a staining buffer (e.g., PBS with 2% FBS).
- · Blocking:
 - Incubate cells with a blocking buffer (e.g., staining buffer containing Fc block) for 10-15 minutes on ice to prevent non-specific antibody binding.
- Antibody Staining:
 - Incubate cells with the primary Cadherin-11 antibody (or a directly conjugated antibody) at the recommended concentration for 30-60 minutes on ice, protected from light if using a fluorescent conjugate.



- Wash cells twice with staining buffer.
- If an unconjugated primary antibody was used, resuspend the cells in the staining buffer and add a fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.
- Wash cells twice with staining buffer.
- Data Acquisition:
 - Resuspend cells in staining buffer.
 - Analyze the cells on a flow cytometer. Include appropriate isotype controls and unstained samples for gating.

Conclusion

The choice of a **Cadherin-11** antibody will ultimately depend on the specific application and the experimental system. For applications requiring high specificity and consistency, monoclonal antibodies such as Thermo Fisher's 5B2H5 or R&D Systems' 667039 are excellent choices. Polyclonal antibodies, like those offered by R&D Systems and Proteintech, can be advantageous for detecting multiple epitopes, which may be beneficial in applications like immunoprecipitation. The comparative data from publications, particularly the head-to-head comparison of clones 2C7 and 1A5, underscores the importance of antibody validation for specific functional assays.[11] By utilizing the information and protocols provided in this guide, researchers can more confidently select and apply the most suitable **Cadherin-11** antibody to advance their research.

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